![molecular formula C12H23NO5 B13492974 4-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)butanoic acid](/img/structure/B13492974.png)
4-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)butanoic acid is a synthetic organic compound that features a tert-butyloxycarbonyl (BOC) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amines. The BOC group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)butanoic acid typically involves the protection of an amine with a BOC group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:
- Stirring a mixture of the amine and Boc2O suspended in water at ambient temperature.
- Heating a mixture of the amine and Boc2O in tetrahydrofuran (THF) at 40°C.
- Adding the amine to sodium hydroxide and Boc2O in water and THF at 0°C, then warming to ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)butanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The BOC group can be selectively removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, deprotection of the BOC group yields the free amine, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)butanoic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)butanoic acid involves the protection and deprotection of amine groups. The BOC group is added to the amine under basic conditions, forming a carbamate linkage. The deprotection process involves the cleavage of the BOC group using strong acids or other deprotecting agents, resulting in the release of the free amine . This mechanism is crucial for the selective modification of molecules in organic synthesis.
Comparación Con Compuestos Similares
4-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)butanoic acid can be compared with other similar compounds that feature different protecting groups. Some similar compounds include:
These compounds differ in their protecting groups and the specific functional groups present in the molecule. The choice of protecting group depends on the specific requirements of the synthesis process, such as the stability of the protecting group under various reaction conditions and the ease of deprotection.
Propiedades
Fórmula molecular |
C12H23NO5 |
|---|---|
Peso molecular |
261.31 g/mol |
Nombre IUPAC |
4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]butanoic acid |
InChI |
InChI=1S/C12H23NO5/c1-12(2,3)18-11(16)13-7-5-9-17-8-4-6-10(14)15/h4-9H2,1-3H3,(H,13,16)(H,14,15) |
Clave InChI |
JLXJZMWDYNFNNJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCOCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


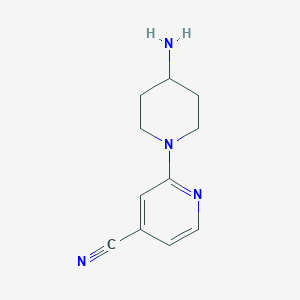
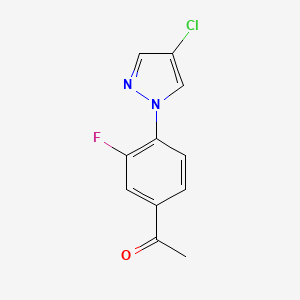
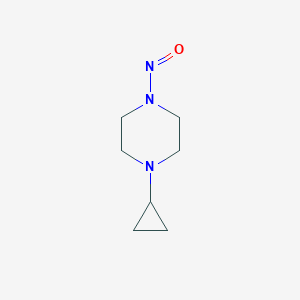
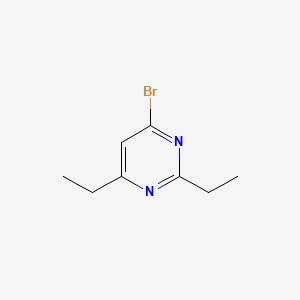
![Tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-methoxyazetidine-1-carboxylate](/img/structure/B13492913.png)
![Ethyl 2-fluoro-2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate](/img/structure/B13492924.png)
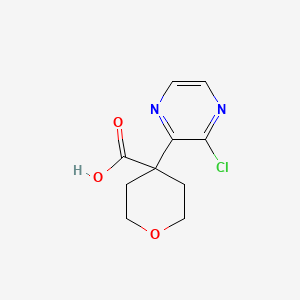
![2-[(3-Ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13492932.png)
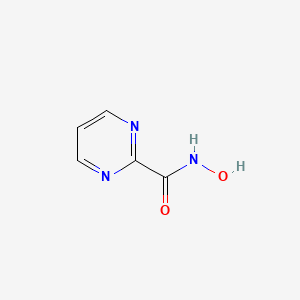
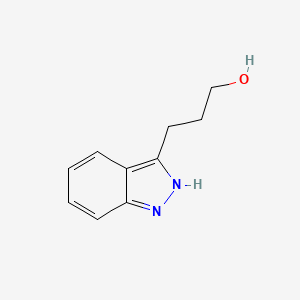
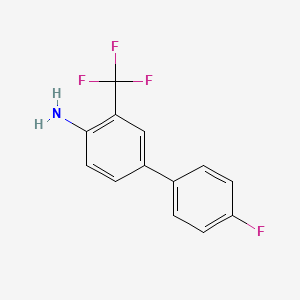
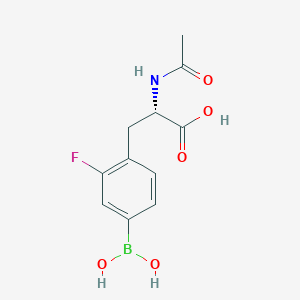
![Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492964.png)

